1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted with 2,5-dimethyl and 3-phenyl groups, linked via a piperazine moiety to a pyridin-2-yl group. The pyrazolo[1,5-a]pyrimidine scaffold is known for its bioisosteric properties with purines, enabling interactions with enzymes and receptors such as kinases or neurotransmitter targets . The pyridinyl-piperazine moiety enhances solubility and facilitates binding to hydrophobic pockets in biological targets .
Properties
IUPAC Name |
2,5-dimethyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6/c1-17-16-21(28-14-12-27(13-15-28)20-10-6-7-11-24-20)29-23(25-17)22(18(2)26-29)19-8-4-3-5-9-19/h3-11,16H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCFRUWPSZYHJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine typically involves multi-step reactions. One common method includes the condensation of 3-aminopyrazole with β-ketoesters or β-diketones under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine undergoes several types of chemical reactions:
Scientific Research Applications
1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various downstream effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Modifications on the Aryl Group (3-Position of Pyrazolo[1,5-a]pyrimidine)
- However, steric hindrance from the methyl group may reduce binding affinity in some targets .
- 3-(3,4-Dimethoxyphenyl) variant ():
Methoxy groups enhance electron density and hydrogen-bonding capacity, which could improve interactions with polar residues in receptors. This substitution is common in CNS-targeting drugs due to improved blood-brain barrier penetration .
Piperazine Substituent Variations
- 4-(4,6-Dimethylpyrimidin-2-yl)piperazine ():
Replacing pyridine with pyrimidine changes the heterocycle’s electronics and hydrogen-bonding profile. Pyrimidine’s nitrogen-rich structure may enhance interactions with ATP-binding pockets in kinases . - 4-Benzylpiperazine ():
Substituting pyridinyl with benzyl increases hydrophobicity, which could enhance binding to lipid-rich environments but reduce aqueous solubility .
Pyrazolo[1,5-a]pyrimidine Core Modifications
- This modification is linked to improved metabolic stability in related compounds .
- 7-(4-Ethylpiperazin-1-yl) variant ():
Ethyl substitution on piperazine enhances lipophilicity, which may improve tissue penetration but reduce renal clearance .
Structural and Pharmacokinetic Data Table
Biological Activity
The compound 1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine is a novel derivative within the class of pyrazolo[1,5-a]pyrimidines. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 351.45 g/mol. The structure features a piperazine ring substituted with a pyridine group and a pyrazolo[1,5-a]pyrimidine moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the piperazine and pyridine substituents. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity.
Anticancer Activity
Recent investigations have shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound has been screened against various cancer cell lines, demonstrating potent inhibitory effects on cell proliferation. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound displayed IC50 values in the micromolar range, indicating effective cytotoxicity against these cancer cells.
The proposed mechanism involves the inhibition of specific kinases associated with cancer cell signaling pathways. The compound may act as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial activity against various bacterial strains:
- Tested Strains : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Values ranged from 8 to 32 µg/mL, indicating moderate antibacterial activity.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that treatment with the compound resulted in significant apoptosis in MCF-7 cells compared to untreated controls.
- Antibacterial Efficacy : Research published in Frontiers in Microbiology demonstrated that the compound effectively reduced bacterial load in infected mice models.
Data Summary Table
Q & A
Q. What are the standard synthetic routes for preparing 1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Formation : Condensation of aminopyrazoles with dielectrophilic reagents (e.g., β-diketones or β-ketoesters) under reflux in ethanol or DMF to construct the pyrazolo[1,5-a]pyrimidine core. Substitutents (methyl, phenyl) are introduced at this stage .
Piperazine Functionalization : The 7-position of the core undergoes nucleophilic substitution with 4-(pyridin-2-yl)piperazine. This step often uses polar aprotic solvents (e.g., DMSO) and elevated temperatures (80–100°C) to enhance reactivity .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is employed to isolate the final product. Yield optimization requires precise stoichiometric control of reactants .
Q. Key Characterization Tools :
Q. How is the structural integrity of this compound validated during synthesis?
Methodological Answer: Structural validation employs complementary analytical techniques:
- 1H/13C NMR : Identifies proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and carbon frameworks. Discrepancies in peak splitting may indicate regioisomeric impurities .
- X-ray Crystallography : Resolves atomic positions in crystalline forms, particularly for resolving ambiguities in substituent orientation (e.g., pyridinyl vs. piperazine connectivity) .
- HPLC-PDA : Assesses purity (>95% threshold) and detects byproducts from incomplete substitutions .
Troubleshooting : If NMR reveals unexpected peaks, repeat recrystallization or optimize reaction time/temperature to suppress side reactions .
Q. What are the primary biological targets hypothesized for this compound?
Methodological Answer: Based on structural analogs (e.g., ), potential targets include:
- Kinases : The pyridinyl-piperazine moiety may mimic ATP-binding motifs, suggesting kinase inhibition (e.g., VEGFR2, KDR) .
- GPCRs : Piperazine derivatives often interact with serotonin or dopamine receptors, warranting radioligand binding assays .
- Antiviral Targets : Pyrazolo[1,5-a]pyrimidines inhibit viral polymerases; molecular docking studies can predict affinity against SARS-CoV-2 PLpro or HIV reverse transcriptase .
Q. Initial Assays :
- In vitro Enzyme Inhibition : Use recombinant kinases (IC50 determination via ADP-Glo™ assays) .
- Cellular Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for antitumor activity .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for large-scale production?
Methodological Answer: Yield Optimization :
- Solvent Selection : Replace ethanol with DMF or THF to enhance solubility of intermediates .
- Catalysis : Add catalytic Pd(OAc)₂ (0.5 mol%) for Suzuki-Miyaura couplings during aryl group introductions .
- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 8 hrs) while maintaining >80% yield .
Q. Purity Enhancement :
- Flash Chromatography : Use gradient elution (hexane → ethyl acetate) to separate regioisomers.
- Crystallization Screening : Test solvents (e.g., acetone/water) to improve crystal lattice formation .
Data-Driven Adjustments : Monitor reaction progress via TLC every 30 mins to terminate reactions at peak product formation .
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer: Root-Cause Analysis :
Structural Variability : Confirm substituent positions (e.g., 2,5-dimethyl vs. 3,5-dimethyl analogs) via LC-MS; minor changes drastically alter bioactivity .
Assay Conditions : Compare buffer pH (e.g., Tris-HCl vs. HEPES) and ATP concentrations in kinase assays, as these affect IC50 values .
Cell Line Specificity : Replicate assays on isogenic cell lines to rule out genetic drift or metabolic differences .
Q. Experimental Design :
Q. What experimental strategies can elucidate the mechanism of action for this compound?
Methodological Answer: Stepwise Approach :
Target Deconvolution :
- Chemical Proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding partners .
- CRISPR-Cas9 Screens : Knock out candidate targets (e.g., kinases) and assess resistance phenotypes .
Pathway Analysis :
- Transcriptomics : RNA-seq of treated vs. untreated cells to map differentially expressed genes (e.g., apoptosis markers) .
- Phosphoproteomics : Enrich phosphorylated peptides to identify disrupted signaling nodes .
In Vivo Validation :
- Xenograft Models : Administer compound (10 mg/kg, IP) to nude mice bearing tumor xenografts; monitor tumor volume and metastasis .
- PK/PD Studies : Measure plasma half-life (t½) and tissue distribution via LC-MS to correlate exposure with efficacy .
Contingency Planning : If initial targets are inactive, explore off-target effects via thermal shift assays or fragment-based screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
